BenchChemオンラインストアへようこそ!

N-cyclopropyl-4-methylpyridine-2-sulfonamide

Medicinal Chemistry Structural Biology Drug Design

N-Cyclopropyl-4-methylpyridine-2-sulfonamide (CAS 1420803-82-2) is a substituted pyridine-2-sulfonamide with the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol. The compound features a 4-methyl substituted pyridine ring bearing a sulfonamide moiety at the 2-position with an N-cyclopropyl substituent on the sulfonamide nitrogen.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
Cat. No. B11890740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-methylpyridine-2-sulfonamide
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)S(=O)(=O)NC2CC2
InChIInChI=1S/C9H12N2O2S/c1-7-4-5-10-9(6-7)14(12,13)11-8-2-3-8/h4-6,8,11H,2-3H2,1H3
InChIKeyNHYJJAMUSUYNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4-methylpyridine-2-sulfonamide (CAS 1420803-82-2): Structural Identity and Procurement Baseline for a Pyridine-Sulfonamide Research Intermediate


N-Cyclopropyl-4-methylpyridine-2-sulfonamide (CAS 1420803-82-2) is a substituted pyridine-2-sulfonamide with the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol . The compound features a 4-methyl substituted pyridine ring bearing a sulfonamide moiety at the 2-position with an N-cyclopropyl substituent on the sulfonamide nitrogen. This scaffold class appears in patent literature for various pharmacological applications including kinase modulation and heterocyclic amide derivatives [1]. It is commercially available from multiple vendors at purities of ≥95% to ≥98% for research and development applications .

Why Generic Substitution Fails: N-Cyclopropyl-4-methylpyridine-2-sulfonamide Structural Specificity and Functional Divergence from In-Class Analogs


Pyridine-2-sulfonamide derivatives cannot be treated as interchangeable research tools due to pronounced structure-activity divergence at the sulfonamide N-substituent and pyridine ring positions. The N-cyclopropyl modification in this compound introduces a conformationally constrained three-membered ring that alters both steric profile and electronic distribution compared to linear alkyl (e.g., N-ethyl, N-methyl) or unsubstituted analogs . In drug design contexts, cyclopropyl substitution is documented to enhance metabolic stability, increase target binding affinity through conformational restriction, and modulate physicochemical properties including logP and aqueous solubility . Procurement of a different 4-methylpyridine-2-sulfonamide derivative would yield a distinct molecular entity with potentially divergent biological activity profiles, metabolic stability characteristics, and synthetic utility. The following quantitative evidence delineates where available data support selection of the N-cyclopropyl variant over closest analogs.

N-Cyclopropyl-4-methylpyridine-2-sulfonamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


N-Cyclopropyl vs. N-Ethyl Substitution: Comparative Molecular Properties and Predicted Drug-Likeness

Comparison of N-cyclopropyl-4-methylpyridine-2-sulfonamide (C₉H₁₂N₂O₂S, MW 212.27) versus N-ethyl-4-methylpyridine-2-sulfonamide (C₈H₁₂N₂O₂S, MW 200.26) reveals the cyclopropyl substitution introduces an additional carbon atom while maintaining cyclic constraint. The cyclopropyl group, a recognized bioisostere in medicinal chemistry, confers distinct conformational restriction not achievable with the freely rotating ethyl substituent . This difference is documented to influence target binding entropy and metabolic stability profiles in sulfonamide-containing scaffolds. The 4-methyl substitution on the pyridine ring distinguishes both compounds from unsubstituted pyridine-2-sulfonamides (e.g., N-cyclopropylpyridine-2-sulfonamide), which lack the methyl group's electronic and steric contributions.

Medicinal Chemistry Structural Biology Drug Design

N-Cyclopropyl-4-methylpyridine-2-sulfonamide as a PI3Kδ Pathway Modulator: In-Cell Activity Quantification

In a cell-based assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, N-cyclopropyl-4-methylpyridine-2-sulfonamide demonstrated an IC₅₀ of 102 nM after 30 minutes of incubation using an electrochemiluminescence detection method [1]. While comparator data for close structural analogs in this exact assay format is not available in the public domain, this provides a benchmark value for PI3Kδ pathway modulation. Notably, the compound showed substantially weaker biochemical binding (IC₅₀ = 2.30 nM) in a fluorescence polarization assay against purified PI3Kδ, suggesting cellular permeability or intracellular target engagement characteristics that differ from purely biochemical potency [1].

Kinase Inhibition PI3Kdelta Cell Signaling

Cytochrome P450 Inhibition Profile: CYP2C8 and CYP1A2 Activity Data Supporting Selectivity Assessment

Assessment of N-cyclopropyl-4-methylpyridine-2-sulfonamide against multiple cytochrome P450 isoforms reveals a distinct inhibition profile. Against CYP2C8 in human liver microsomes with 10-minute NADPH preincubation followed by substrate addition and LC-MS/MS analysis, the compound exhibited an IC₅₀ of >50,000 nM, indicating minimal inhibition of this isoform [1]. Similarly, against CYP1A2 under identical assay conditions, the compound showed IC₅₀ >50,000 nM [2]. In a separate study, the compound demonstrated CYP3A4 time-dependent inhibition with IC₅₀ = 10,000 nM (10 µM) after 30-minute preincubation [3]. This multi-CYP data package allows preliminary assessment of drug-drug interaction liability.

Drug Metabolism CYP Inhibition ADME-Tox

Cyclopropyl Substitution Effects on Sulfonamide Properties: Class-Level Pharmacokinetic and Stability Considerations

Analysis of sulfonamide-containing drug candidates across multiple chemical series indicates that cyclopropyl substitution at the sulfonamide nitrogen confers distinct pharmacokinetic advantages relative to linear alkyl or unsubstituted analogs. Cyclopropyl groups are documented to improve metabolic stability by reducing susceptibility to oxidative N-dealkylation, increase biological activity through conformational constraint, enhance aqueous solubility, reduce plasma clearance, and improve overall drug-likeness parameters . These effects stem from the cyclopropane ring's unique structural features: the smallest cyclic alkane with increased s-character in C-C bonds, conferring partial π-character and enhanced metabolic resistance. While direct comparative data for N-cyclopropyl-4-methylpyridine-2-sulfonamide versus its N-ethyl or N-methyl analogs is absent from the public domain, the class-level inference is well-established in medicinal chemistry literature.

Pharmacokinetics Metabolic Stability Structural Optimization

Sulfonamide Scaffold as Privileged Structure in Heterocyclic Amide and Sulfonamide Patent Family

The pyridine-2-sulfonamide scaffold, inclusive of the 4-methyl-N-cyclopropyl substitution pattern, falls within the claimed chemical space of United States Patent Application 10957504, titled 'Heterocyclic amides and sulfonamides,' filed January 10, 2005 [1]. This patent family broadly encompasses heterocyclic sulfonamide derivatives as therapeutic agents. The inclusion of N-cyclopropyl-4-methylpyridine-2-sulfonamide within patented chemical space distinguishes it from structurally related but unpatented analogs, carrying implications for freedom-to-operate assessments and commercial development pathways.

Intellectual Property Patent Landscape Scaffold Analysis

N-Cyclopropyl-4-methylpyridine-2-sulfonamide: Evidence-Backed Application Scenarios for Research Procurement


PI3Kδ Pathway-Focused Hit-to-Lead Programs

The documented cellular activity against PI3Kδ-mediated AKT phosphorylation (IC₅₀ = 102 nM in Ri-1 cells) supports the use of N-cyclopropyl-4-methylpyridine-2-sulfonamide as a starting point or reference compound in PI3Kδ pathway-focused hit-to-lead optimization campaigns [1]. The 44-fold difference between biochemical and cellular potency provides a benchmark for assessing cellular permeability and target engagement characteristics. Researchers developing isoform-selective PI3Kδ inhibitors may utilize this compound as a comparator or scaffold for further optimization, particularly given the cyclopropyl group's established role in enhancing metabolic stability and modulating physicochemical properties .

ADME-Tox Screening and CYP Inhibition Profiling

The availability of multi-isoform CYP inhibition data (CYP2C8 IC₅₀ >50 µM; CYP1A2 IC₅₀ >50 µM; CYP3A4 IC₅₀ = 10 µM) makes this compound suitable for inclusion in ADME-Tox screening panels as a reference or control compound [2][3]. Its relatively clean CYP profile (minimal inhibition of CYP2C8 and CYP1A2, moderate CYP3A4 inhibition) provides a useful comparator when evaluating novel chemical entities with unknown CYP inhibition liabilities. Laboratories establishing or validating CYP inhibition assays may utilize this well-characterized sulfonamide as a quality control standard or inter-assay calibrator.

Sulfonamide Scaffold Optimization and Structure-Activity Relationship Studies

The N-cyclopropyl-4-methylpyridine-2-sulfonamide structure incorporates two key structural features—4-methyl pyridine substitution and N-cyclopropyl sulfonamide moiety—that are independently documented to influence biological activity profiles . Researchers conducting systematic SAR studies around pyridine-2-sulfonamide scaffolds may utilize this compound to probe the combined effects of ring substitution and N-substituent conformational constraint. The cyclopropyl group's unique electronic and steric properties distinguish this compound from linear alkyl analogs, enabling investigation of constrained versus flexible sulfonamide pharmacophores.

Intellectual Property and Freedom-to-Operate Assessments

For organizations conducting freedom-to-operate analyses or patent landscape assessments, N-cyclopropyl-4-methylpyridine-2-sulfonamide serves as a representative compound within the 'heterocyclic amides and sulfonamides' patent family (US Application 10957504, filed 2005) [4]. Legal and scientific teams evaluating competitive IP positions in the pyridine-sulfonamide chemical space may utilize this compound as a case study for understanding the scope and boundaries of relevant patent claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopropyl-4-methylpyridine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.